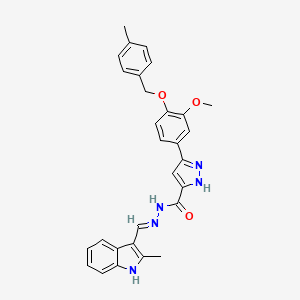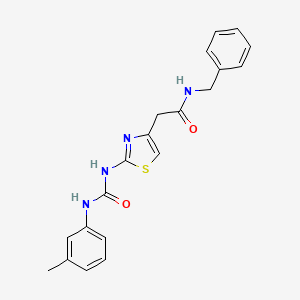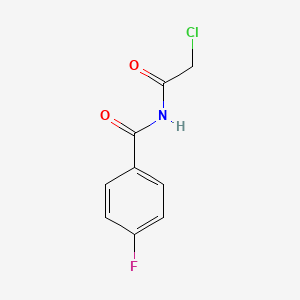
N-(2-Chloroacetyl)-4-fluorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Chloroacetyl)-4-fluorobenzamide: is an organic compound that belongs to the class of chloroacetamides It is characterized by the presence of a chloroacetyl group attached to a 4-fluorobenzamide moiety
Mecanismo De Acción
Target of Action
N-(2-Chloroacetyl)-4-fluorobenzamide is a synthetic compound that has been studied for its potential biological activities. It’s worth noting that similar compounds, such as local anesthetics, act on nerve endings or around nerve trunks, and are combined with specific sodium ion (Na+) channel sites on the nerve membrane .
Mode of Action
Analogous compounds, such as local anesthetics, affect the membrane potential by reducing na+ passage through sodium ion channels, thus blocking the generation and conduction of nerve impulses .
Biochemical Pathways
It’s worth noting that similar compounds, such as local anesthetics, can affect the membrane potential by reducing na+ passage through sodium ion channels .
Pharmacokinetics
The pharmacokinetics of similar compounds, such as local anesthetics, have been studied extensively .
Result of Action
Similar compounds, such as local anesthetics, are known to block the generation and conduction of nerve impulses, thereby temporarily relieving pain .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of certain pesticides has been found to inhibit the synthesis of certain bacterial lipids, potentially affecting the action of similar compounds .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Chloroacetyl)-4-fluorobenzamide typically involves the reaction of 4-fluoroaniline with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
4-Fluoroaniline+Chloroacetyl chloride→this compound
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a continuous flow process, where the reactants are continuously fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and higher yields.
Análisis De Reacciones Químicas
Types of Reactions: N-(2-Chloroacetyl)-4-fluorobenzamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chloroacetyl group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Hydrolysis: The compound can be hydrolyzed to form 4-fluorobenzoic acid and chloroacetic acid.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions:
Nucleophilic substitution: Common reagents include amines, alcohols, and thiols, typically in the presence of a base such as triethylamine.
Hydrolysis: This reaction can be carried out using aqueous acid or base.
Oxidation and Reduction: These reactions may require specific oxidizing or reducing agents, depending on the desired transformation.
Major Products Formed:
Nucleophilic substitution: Substituted amides, esters, or thioesters.
Hydrolysis: 4-Fluorobenzoic acid and chloroacetic acid.
Aplicaciones Científicas De Investigación
Chemistry: N-(2-Chloroacetyl)-4-fluorobenzamide is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used to study enzyme inhibition and protein interactions due to its ability to form covalent bonds with nucleophilic residues in proteins.
Industry: In the industrial sector, this compound is used in the production of herbicides and other agrochemicals.
Comparación Con Compuestos Similares
- N-(2-Chloroacetyl)-4-chlorobenzamide
- N-(2-Chloroacetyl)-4-methylbenzamide
- N-(2-Chloroacetyl)-4-nitrobenzamide
Comparison: N-(2-Chloroacetyl)-4-fluorobenzamide is unique due to the presence of the fluorine atom, which can influence the compound’s reactivity and biological activity. Fluorine atoms can enhance the lipophilicity of the compound, improve its metabolic stability, and affect its binding affinity to target proteins. These properties make this compound a valuable compound for various applications in research and industry.
Propiedades
IUPAC Name |
N-(2-chloroacetyl)-4-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClFNO2/c10-5-8(13)12-9(14)6-1-3-7(11)4-2-6/h1-4H,5H2,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNZOYBWLXURYGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC(=O)CCl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
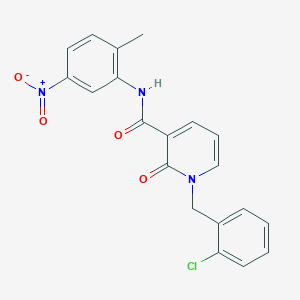
![2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-(3-fluoro-4-methylphenyl)-2-oxoacetamide](/img/structure/B2934174.png)
![1-{2-[(3-Chlorobenzyl)thio]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone](/img/structure/B2934175.png)
![N-cyclohexyl-1-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxamide](/img/structure/B2934176.png)

![3-[(2-benzoyl-3-oxo-3-phenyl-1-propenyl)amino]-4-oxo-4H-quinolizine-1-carbonitrile](/img/structure/B2934179.png)
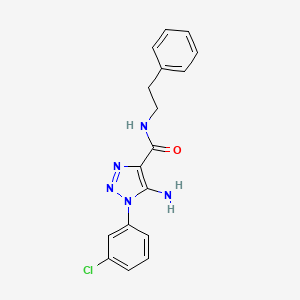
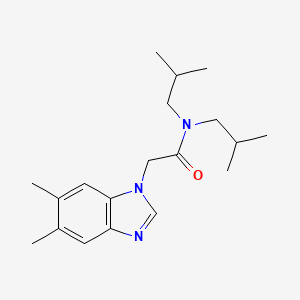
![1-Methyl-1H-benzo[d][1,2,3]triazole-4-carboxylic acid](/img/structure/B2934182.png)
![Tert-butyl N-[(1R,3S)-3-ethynylcyclopentyl]carbamate](/img/structure/B2934188.png)
![3-benzyl-8,9-dimethoxy-5-{[4-(trifluoromethyl)benzyl]sulfanyl}imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2934189.png)
![N-[(3,5-difluorophenyl)methyl]-3-(N-methyl4-methoxybenzenesulfonamido)thiophene-2-carboxamide](/img/structure/B2934190.png)
